8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione
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Description
8-(2,4-Dimethylphenyl)-3-ethyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Mechanism of Action
Target of action
Imidazole and purine derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels . The specific target would depend on the exact structure of the compound.
Mode of action
The mode of action of these compounds can vary widely, from inhibiting enzyme activity to modulating receptor signaling . The exact mode of action would depend on the specific target and the structure of the compound.
Biochemical pathways
Imidazole and purine derivatives can affect a variety of biochemical pathways, depending on their specific targets . These could include pathways involved in cell growth, inflammation, neurotransmission, and more.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely, depending on their chemical structure . Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted.
Result of action
The molecular and cellular effects of these compounds can vary widely, depending on their specific targets and mode of action . These could include effects on cell growth, inflammation, neurotransmission, and more.
Action environment
The action, efficacy, and stability of these compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-5-21-16(24)14-15(20(4)18(21)25)19-17-22(8-9-23(14)17)13-7-6-11(2)10-12(13)3/h6-7,10H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTKDHRCDRSNMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=C(C=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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